molecular formula C12H25NO3 B172247 (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol CAS No. 157035-77-3

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol

Cat. No.: B172247
CAS No.: 157035-77-3
M. Wt: 231.33 g/mol
InChI Key: AWLRFWWWKJXWTQ-VIFPVBQESA-N
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Description

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol is a chiral compound that features a tert-butyloxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol typically involves the protection of the amino group with a Boc group. The precursor, (S)-2,4-dimethyl-2-pentanol, undergoes a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine. The reaction conditions usually involve room temperature and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of heterogeneous catalysts, such as solid Brønsted acids, can facilitate the reaction at lower temperatures and improve product separation .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: The major product is the free amine, (S)-2,4-dimethyl-2-pentanol.

    Substitution: Depending on the reagents used, products can include esters or ethers of (S)-2,4-dimethyl-2-pentanol.

Scientific Research Applications

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol is unique due to its specific structure, which includes a chiral center and a Boc-protected amino group. This combination makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.

Properties

IUPAC Name

tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-8(2)9(12(6,7)15)13-10(14)16-11(3,4)5/h8-9,15H,1-7H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLRFWWWKJXWTQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435702
Record name (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157035-77-3
Record name (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157035-77-3
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